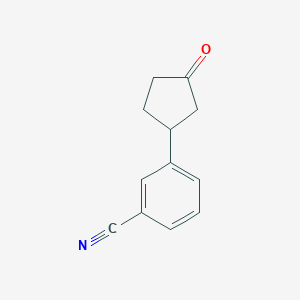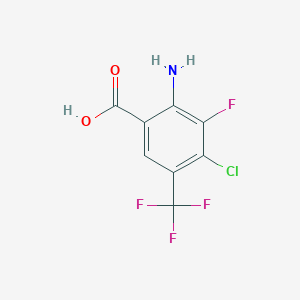
2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with a complex structure, characterized by the presence of amino, chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction, followed by halogenation and amination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the amino, chloro, and fluoro groups.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluoro and trifluoromethyl group but lacks the amino and chloro groups.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the amino, chloro, and fluoro groups.
Uniqueness
2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H4ClF4NO2 |
|---|---|
Molekulargewicht |
257.57 g/mol |
IUPAC-Name |
2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4ClF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16) |
InChI-Schlüssel |
XLVIACZFPUCGJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Cl)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


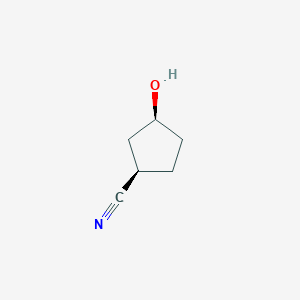

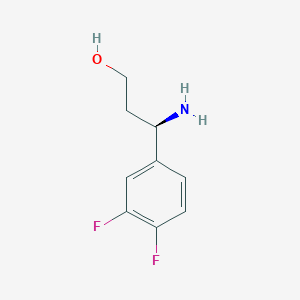
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
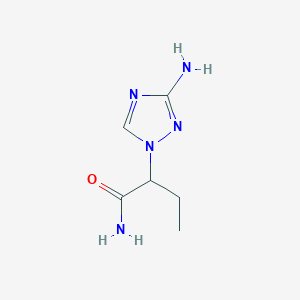
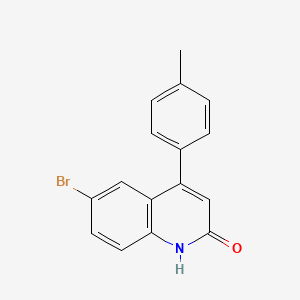



![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
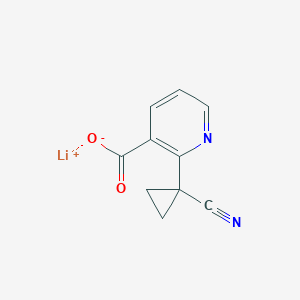
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
